molecular formula C9H10N2O3 B8428917 3-Amino-4-(formylamino)phenyl acetate

3-Amino-4-(formylamino)phenyl acetate

Cat. No.: B8428917
M. Wt: 194.19 g/mol
InChI Key: CLHQNXVPRLQRGI-UHFFFAOYSA-N
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Description

3-Amino-4-(formylamino)phenyl acetate is an aromatic compound featuring a phenyl ring substituted with an amino (-NH₂) group at position 3, a formylamino (-NHCHO) group at position 4, and an acetate ester (-OAc) at the para position. This structure confers unique physicochemical properties, including moderate polarity due to the combination of hydrophilic (amino, formylamino) and lipophilic (acetate ester) groups.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

(3-amino-4-formamidophenyl) acetate

InChI

InChI=1S/C9H10N2O3/c1-6(13)14-7-2-3-9(11-5-12)8(10)4-7/h2-5H,10H2,1H3,(H,11,12)

InChI Key

CLHQNXVPRLQRGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)NC=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-Amino-4-(formylamino)phenyl acetate, the following analogs are analyzed based on substituent patterns, regulatory classifications, and inferred properties:

Table 1: Comparative Analysis of Formylamino-Substituted Compounds

Compound Name Core Structure Functional Groups Hazard Classification Key References
This compound Phenyl ring -NH₂ (C3), -NHCHO (C4), -OAc (C1) Not explicitly classified -
2-(Formylamino)-3-thiophenecarboxylic acid Thiophene ring -NHCHO (C2), -COOH (C3) Xn; R22 (harmful if swallowed), R43 (skin sensitizer)
Methyl o-formamidobenzoate Benzoate ester -NHCHO (C2), -COOCH₃ (C1) No hazard data provided

Key Findings:

Structural Variations and Reactivity: The thiophene derivative (2-(formylamino)-3-thiophenecarboxylic acid) replaces the phenyl ring with a thiophene, enhancing electron-richness and altering solubility. Methyl o-formamidobenzoate shares a benzoate backbone but lacks the amino group, which may diminish hydrogen-bonding interactions critical for biological targeting .

Toxicity and Safety: The thiophene analog’s classification under R22 and R43 highlights risks associated with formylamino groups, suggesting that this compound may similarly require precautions against ingestion and dermal exposure . No acute toxicity data are available for the target compound or methyl o-formamidobenzoate, though ester groups generally pose lower acute risks than carboxylic acids.

Synthetic Considerations: Ethanol/ethyl acetate-based synthesis (as in ) is common for such compounds, but the target compound’s additional amino group may necessitate protective measures to prevent oxidation or side reactions .

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